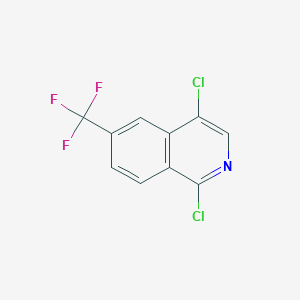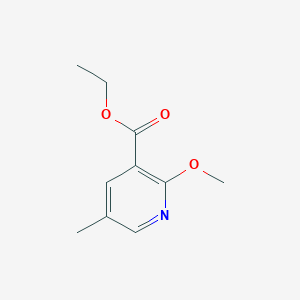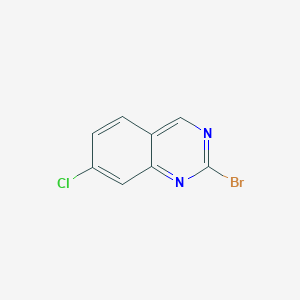
1,4-Dichloro-6-(trifluoromethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-6-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H4Cl2F3N. . The presence of both chlorine and trifluoromethyl groups on the isoquinoline ring imparts distinct reactivity and stability characteristics to the molecule.
Vorbereitungsmethoden
The synthesis of 1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor® . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,4-Dichloro-6-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be employed for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated isoquinoline derivatives.
Biology: Fluorinated isoquinolines, including this compound, are studied for their potential biological activities.
Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,4-Dichloro-6-(trifluoromethyl)isoquinoline exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to unique bioactivities . The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1,3-Dichloro-6-fluoroisoquinoline: This compound has similar structural features but differs in the position of the fluorine atom and the absence of the trifluoromethyl group.
Fluorinated Quinolines: These compounds share the fluorine substitution but have a different core structure (quinoline instead of isoquinoline).
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H4Cl2F3N |
|---|---|
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
1,4-dichloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-8-4-16-9(12)6-2-1-5(3-7(6)8)10(13,14)15/h1-4H |
InChI-Schlüssel |
ZWINNAUXKPYWMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)


![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)




![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
